DPA plays a crucial role in the heat and radiation resistance of bacterial endospores . It chelates divalent cations like calcium within the spore core, dehydrating the cytoplasm and creating a dormant state highly resistant to harsh environmental conditions. Research suggests that DPA levels are crucial for spore germination and can be targeted to develop novel strategies for controlling bacterial growth and persistence .
DPA acts as a chelating agent, forming stable complexes with lanthanide and transition metal ions . These complexes have diverse applications in various scientific fields, including:
DPA also holds promise in other research areas, such as:
2,6-Pyridinedicarboxylic acid, commonly known as dipicolinic acid, is an organic compound characterized by its two carboxylic acid groups attached to a pyridine ring at the 2 and 6 positions. Its chemical formula is C₇H₆N₂O₄, and it appears as a white crystalline solid. This compound plays a significant role in biological systems, particularly in the heat resistance of bacterial endospores, where it constitutes about 5% to 15% of the dry weight of spores from species such as Bacillus subtilis and Clostridium .
Dipicolinic acid is crucial for the survival of certain bacteria under extreme conditions. Its primary biological functions include:
Several methods exist for synthesizing 2,6-pyridinedicarboxylic acid:
Dipicolinic acid has several important applications:
Research on the interactions of dipicolinic acid with metal ions has shown that:
Several compounds share structural similarities with 2,6-pyridinedicarboxylic acid. Below is a comparison highlighting their uniqueness:
Compound Name | Structure Characteristics | Unique Features |
---|---|---|
Dinicotinic Acid | Isomeric form with carboxylic groups at 3 and 5 | Primarily used in agriculture as a herbicide |
2,6-Pyridinedicarbothioic Acid | Thiocarboxylic groups instead of carboxylic groups | Potential applications in organic synthesis |
Pyridine-3,5-dicarboxylic Acid | Carboxylic groups at positions 3 and 5 | Different biological activity compared to dipicolinic acid |
Dipicolinic acid stands out due to its significant role in bacterial spore heat resistance and its unique ability to form stable complexes with metal ions, which is not observed in all similar compounds.
Dipicolinic acid is naturally produced by spore-forming bacteria, primarily within the genera Bacillus and Clostridium, where it accumulates to impressive concentrations during sporulation. In these organisms, DPA can constitute between 5% and 15% of the spore dry weight, highlighting its biological significance. The presence of high DPA concentrations in bacterial spores contributes significantly to their heat resistance, with the calcium-DPA complex playing a crucial role in DNA protection and spore dehydration.
The biosynthetic pathway for DPA in Bacillus species has been extensively characterized and involves a branch from the lysine biosynthesis pathway. In Bacillus subtilis, the model organism for studying sporulation, the DPA synthetic pathway is encoded by four key operons: dapG, asd, dapA, and dpaAB. This pathway initiates with L-aspartate and proceeds through three shared steps with lysine biosynthesis before branching to form DPA (Figure 1).
The initial steps in this pathway include:
The branch point of the pathway occurs at HTPA, which was definitively identified as the precursor to DPA, correcting earlier assumptions that (S)-2,3-dihydrodipicolinate was the direct precursor. The final conversion of HTPA to DPA is catalyzed by dipicolinate synthase, encoded by the dpaAB genes (also known as spoVFAB) in Bacillus species. This enzyme catalyzes the dehydration and reduction of HTPA to form DPA, with a reported Km value of 0.776 mM for HTPA.
Interestingly, the pathway for DPA biosynthesis varies between different spore-forming bacterial genera. While Bacillus and many Paenibacilli utilize the SpoVF complex for DPA synthesis, Clostridia in Cluster I (including important pathogens such as C. perfringens, C. botulinum, and C. tetani) lack spoVF orthologs. Instead, these organisms employ an electron transfer flavoprotein, EtfA, to catalyze the conversion of HTPA to DPA. This alternative pathway was confirmed through genetic and biochemical studies showing that a C. perfringens strain with etfA inactivated produced ≤11% of wild-type DPA levels.
Table 1: DPA Content and Key Biosynthetic Enzymes in Spore-Forming Bacteria
Once synthesized in the mother cell compartment during sporulation, DPA must be transported into the developing forespore. This transport process is facilitated by proteins encoded by the spoVA operon, which are exclusively expressed in the forespore at approximately the time of DPA synthesis in the mother cell. The spoVA operon encodes six proteins (SpoVAA-F), several of which appear to be membrane proteins that form a transport complex. Mutation studies have demonstrated that the first five cistrons of this operon are essential for proper DPA accumulation in spores, despite normal DPA synthesis occurring in the mother cell compartment.
While DPA is abundant in bacterial spores, its industrial production is challenging due to the intrinsic link between DPA synthesis and the complex sporulation process. To overcome this limitation, significant efforts have been directed toward establishing heterologous production systems in non-sporulating, industrially relevant microorganisms.
The first successful heterologous production of DPA was demonstrated in Escherichia coli, identifying the minimal gene set required for gram-scale production in this industrial workhorse organism. This pioneering work involved systematically overexpressing combinations of genes from the lysine pathway, including lysC, asd, dapA, and dapB, to determine which genes are necessary for recombinant DPA production. Through targeted genetic modifications, an optimized strain was developed that lacked several genes (lysA, tdh, and metA), resulting in 5.21 g/L DPA when 5 g/L of aspartate was supplied as a precursor.
Further optimization involved screening various aspartate kinases and dipicolinate synthases for optimal activity in E. coli. The best-performing enzymes were then combined with overexpression of phosphoenolpyruvate carboxylase to develop a complete biosynthetic pathway capable of producing 4.7 g/L DPA directly from glucose. This represents a significant achievement in establishing a viable heterologous production platform disconnected from sporulation-specific regulation.
More recently, DPA production has been established in Corynebacterium glutamicum, a Gram-positive bacterium widely used for industrial amino acid production, particularly L-lysine. The first de novo production of DPA by C. glutamicum was achieved by overexpressing dipicolinate synthase genes from Paenibacillus sonchi genomovar riograndensis SBR5 in a C. glutamicum L-lysine producer strain. Through systems metabolic engineering approaches, DPA production reached 2.5 g/L in shake-flask cultivations and 1.5 g/L in fed-batch bioreactor cultivations.
A notable advantage of C. glutamicum as a production host is its ability to utilize a wide range of carbon sources. The engineered strain demonstrated DPA production from alternative substrates including arabinose, xylose, glycerol, and starch, expanding the feedstock options for industrial production. Additionally, expression of the codon-harmonized phosphite dehydrogenase gene from Pseudomonas stutzeri enabled phosphite-dependent non-sterile DPA production, potentially reducing production costs associated with sterilization.
In 2024, Pseudomonas putida KT2440 emerged as a promising host for DPA production, with a systematically engineered strain producing the highest reported titer of 11.72 g/L from glucose in a 5 L fermentor. P. putida offers several advantages for DPA production, including its robustness, metabolic versatility, and genetic tractability. The dominant Entner–Doudoroff (ED) pathway for glucose metabolism in this strain provides an ideal route for DPA production due to enhanced NADPH generation and the naturally balanced flux between glyceraldehyde-3-phosphate and pyruvate, both precursors for DPA synthesis.
Table 2: Heterologous Production Systems for Dipicolinic Acid
These heterologous expression systems demonstrate the feasibility of decoupling DPA production from the sporulation process, enabling industrial-scale production of this valuable compound through fermentation. The highest reported titer (11.72 g/L in P. putida) represents significant progress toward economically viable production processes.
The synthesis of dipicolinic acid is tightly regulated during sporulation, with complex temporal and spatial control mechanisms ensuring appropriate DPA accumulation in bacterial endospores. Understanding the genetic regulation of dipicolinate synthase activity is crucial for optimizing heterologous production systems and manipulating DPA synthesis in native producers.
In Bacillus subtilis, the promoter of the dpa operon contains sequences with strong similarity to promoters recognized by the sigma K form of RNA polymerase. Transcription from this promoter is detected approximately four hours after the onset of sporulation, coinciding with the appearance of sigma K activity. This timing is consistent with the late-stage expression pattern observed for DPA synthetase activity, which is specifically localized to the mother cell compartment during sporulation.
The dependence of dpa operon transcription on sigma K has been conclusively demonstrated through mutation studies. Transcription is abolished by mutations in genes required for the synthesis of active sigma K, confirming that this sigma factor is essential for DPA synthesis. Furthermore, transcription of the dpa operon is enhanced by mutations in gerE, indicating that the GerE protein acts as a negative regulator of DPA synthesis. This regulatory mechanism ensures that DPA production is appropriately timed within the sporulation cascade.
Studies with sporulation-deficient (spo) mutants of B. subtilis have revealed complex patterns of regulation within the sporulation pathway. Many spo mutations do not prevent DPA synthesis but instead disrupt its incorporation into the spore. A general pattern emerges where strains with mutations in loci expressed in the spore compartment still synthesize DPA, whereas strains with mutations in most loci expressed in the mother-cell compartment do not. These observations, combined with transcriptional studies, suggest a branched regulatory pathway at approximately stage IV of sporulation. One branch leads through spoVC to synthesis of DPA synthetase, while the other leads through spoVD to expression of gerE.
Table 3: Regulatory Factors Influencing DPA Synthesis in Bacillus subtilis
Beyond transcriptional regulation, the enzymatic activity of dipicolinate synthase is influenced by various factors. The enzyme catalyzes the dehydration and reduction of HTPA to DPA, with a Km value of 0.776 mM HTPA for the SpoVFAB complex from B. subtilis. The precise reaction mechanism remains somewhat unclear, with possibilities including spontaneous dehydration followed by enzyme-catalyzed reduction, or a dual reductase-dehydratase function similar to enzymes like TerBC in p-terphenyl biosynthesis.
In contrast to the sporulation-linked regulation in bacteria, DPA synthesis in the mold Penicillium citreoviride displays characteristics of a secondary metabolite. Production begins during the idiophase (after primary growth) and continues through the stationary phase for approximately 100 hours. Unlike bacterial systems, DPA synthesis in this fungus is highly sensitive to inhibition by calcium ions in the growth medium, despite calcium promoting sporulation. Interestingly, DPA is not detected in mold spores, suggesting a different biological role compared to bacterial endospores.
The successful industrial production of dipicolinic acid requires optimization of carbon flux through the biosynthetic pathway, maximizing yield and titer while minimizing byproduct formation. Various metabolic engineering strategies have been implemented to enhance DPA production in heterologous hosts, addressing bottlenecks and redirecting carbon flux toward the desired product.
In engineered E. coli strains, strategic gene deletions have been employed to prevent carbon flux diversion to competing pathways. The deletion of lysA, which encodes diaminopimelate decarboxylase, blocks the conversion of diaminopimelate to lysine, potentially increasing the availability of precursors for DPA synthesis. Similarly, deletion of tdh (threonine dehydrogenase) and metA (homoserine O-succinyltransferase) further reduces competition for common precursors, resulting in improved DPA production.
The optimization of precursor supply is another critical aspect of improving DPA production. Overexpression of phosphoenolpyruvate carboxylase in E. coli enhances the conversion of phosphoenolpyruvate to oxaloacetate, increasing the availability of aspartate, the initial substrate in the DPA pathway. This approach, combined with the use of optimized aspartate kinases and dipicolinate synthases, has enabled the development of a complete biosynthetic pathway capable of producing 4.7 g/L DPA directly from glucose.
In C. glutamicum, systems metabolic engineering has been applied to optimize carbon flux for DPA production, resulting in titers of 2.5 g/L in shake-flask cultivations. A significant advantage of this host is its ability to utilize various carbon sources, allowing for flexible feedstock options in industrial settings. DPA production has been successfully demonstrated from alternative substrates including arabinose, xylose, glycerol, and starch, expanding the range of renewable resources that can be converted to this valuable compound.
Table 4: Carbon Source Flexibility for DPA Production
The highest reported DPA titer to date has been achieved in P. putida KT2440, with production reaching 11.72 g/L in a 5 L fermentor. The success of this system can be attributed to the metabolic characteristics of P. putida, particularly its dominant Entner–Doudoroff (ED) pathway for glucose metabolism. This pathway offers advantages for DPA production, including enhanced NADPH generation and a naturally balanced flux between glyceraldehyde-3-phosphate and pyruvate, both key precursors for DPA synthesis. The in silico design of DPA production via the ED pathway in P. putida KT2440 represents a sophisticated approach to metabolic engineering, leveraging the organism's natural metabolic capabilities for optimal product formation.
Another innovative approach to improving DPA production is the development of non-sterile fermentation processes. In C. glutamicum, expression of the codon-harmonized phosphite dehydrogenase gene from P. stutzeri has enabled phosphite-dependent non-sterile DPA production. This strategy utilizes phosphite as both an energy source and a selective agent, allowing the engineered strain to outcompete potential contaminants without the need for strict sterilization, potentially reducing production costs.
The optimization of fermentation conditions represents another important aspect of industrial DPA production. Parameters such as temperature, pH, dissolved oxygen, and feeding strategies can significantly impact productivity and must be carefully optimized for each production system. For example, the 5 L fermentor cultivation of P. putida likely involved specific feeding strategies to achieve the high reported titer of 11.72 g/L, although detailed process parameters are not provided in the available literature.
Future opportunities for improving DPA production include:
The collective efforts in metabolic engineering and process optimization have established viable pathways for the industrial-scale fermentative production of DPA, providing sustainable alternatives to fossil fuel-derived aromatic diacids for various applications.
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